molecular formula C19H24N6O2 B12191870 N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B12191870
M. Wt: 368.4 g/mol
InChI Key: VYNYIWAEUPGAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name of this compound is derived through a hierarchical analysis of its structural components. The parent structure is piperidine-3-carboxamide , a six-membered heterocyclic ring containing one nitrogen atom (position 1) and a carboxamide group at position 3. The substituents are enumerated as follows:

  • N-(Furan-2-ylmethyl) : A furan-2-ylmethyl group is attached to the nitrogen atom of the carboxamide moiety. Furan, a five-membered aromatic oxygen heterocycle, is substituted at position 2 with a methylene bridge (-CH$$_2$$-) linking it to the amide nitrogen.
  • 1-[3-(Propan-2-yl)Triazolo[4,3-b]Pyridazin-6-yl] : At position 1 of the piperidine ring, a fused bicyclic heteroaromatic system—triazolo[4,3-b]pyridazine—is attached. The triazole ring (positions 1, 2, 4) is fused to the pyridazine ring (positions 4, 3-b), with a propan-2-yl (isopropyl) group at position 3 of the triazole.

The full IUPAC name reflects these substituents in order of precedence:
N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide .

Structural Interpretation Table

Component Description Position
Parent structure Piperidine-3-carboxamide Base framework
Substituent 1 Furan-2-ylmethyl Amide nitrogen
Substituent 2 Triazolo[4,3-b]pyridazin-6-yl with 3-isopropyl Piperidine nitrogen

The triazolo-pyridazine system is a bicyclic scaffold where the triazole ring (positions 1, 2, 4) shares two adjacent atoms with the pyridazine ring (positions 4, 3-b). The numbering of the fused system follows IUPAC guidelines, ensuring the lowest possible locants for heteroatoms.

Alternative Naming Conventions and Registry Identifiers

Beyond the systematic IUPAC name, this compound is referenced under various synonyms and registry identifiers, reflecting its structural complexity and research applications:

  • Synonyms :

    • 1-(3-Isopropyl-triazolo[4,3-b]pyridazin-6-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide
    • 6-(3-Carbamoylpiperidin-1-yl)-3-isopropyl-triazolo[4,3-b]pyridazine
  • Registry Identifiers :
    While specific identifiers for this exact compound are not yet widely cataloged, structurally related analogs provide insight into potential registry assignments. For example:

    • PubChem CID 4115465 : N-(Furan-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide.
    • CAS 1403233-93-1 : Ethyl 4-(furan-2-ylmethyl)piperidine-4-carboxylate.
    • EVT-12299717 : N-(3-Methylbutyl)-1-[3-(propan-2-yl)triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide.

These analogs highlight the consistent use of piperidine-carboxamide and triazolo-pyridazine motifs in medicinal chemistry, though substitution patterns vary.

Stereochemical Considerations in Piperidine-Carboxamide Configuration

The piperidine ring introduces stereochemical complexity due to its non-planar chair conformation. The carboxamide group at position 3 may adopt either axial or equatorial orientations, influencing molecular interactions. Key considerations include:

  • Chirality : Piperidine itself is not chiral, but substitution at position 3 creates a stereogenic center. The absolute configuration (R/S) of the carboxamide-bearing carbon depends on synthetic pathways. For example, if the hydroxyl group in a precursor (e.g., piperidine-3-carboxylic acid) is reduced, stereochemistry may be retained or inverted.
  • Conformational Analysis :
    • Chair Conformation : In the chair form, bulky substituents (e.g., triazolo-pyridazine) preferentially occupy equatorial positions to minimize 1,3-diaxial strain.
    • Amide Rotation : The carboxamide’s N-(furan-2-ylmethyl) group exhibits restricted rotation due to partial double-bond character in the C-N bond, leading to planar geometry.

Stereochemical Impact Table

Factor Effect on Structure Biological Implication
Axial vs. equatorial carboxamide Alters hydrogen-bonding capacity Modulates receptor binding affinity
Triazolo-pyridazine orientation Influences π-π stacking interactions Affects solubility and target engagement

While specific stereochemical data for this compound are limited, related piperidine derivatives demonstrate that stereochemistry critically impacts pharmacokinetic properties. For instance, the equatorial placement of the triazolo-pyridazine group in analogous compounds enhances aqueous solubility by reducing hydrophobic surface area.

Properties

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C19H24N6O2/c1-13(2)18-22-21-16-7-8-17(23-25(16)18)24-9-3-5-14(12-24)19(26)20-11-15-6-4-10-27-15/h4,6-8,10,13-14H,3,5,9,11-12H2,1-2H3,(H,20,26)

InChI Key

VYNYIWAEUPGAFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Piperidine-3-carboxamide Synthesis

Route A: Bio-based Catalytic Amination
Using a Ru₁Co NP/HAP surface single-atom alloy catalyst, furfural undergoes direct amination with NH₃ and H₂ to yield piperidine derivatives. Subsequent carboxylation and amidation with furan-2-ylmethylamine afford the piperidine-3-carboxamide subunit.

StepConditionsYieldKey Parameters
Furfural → Piperidine100°C, 20 bar H₂, NH₃, 12h93%Ru₁Co NP/HAP catalyst
CarboxylationCO₂, Cu/ZnO catalyst, 150°C78%Supercritical CO₂
AmidationEDC/HOBt, DMF, rt85%Furan-2-ylmethylamine

Route B: Classical Cyclization
Piperidine-3-carboxylic acid is synthesized via Dieckmann cyclization of δ-aminovaleric acid, followed by amidation. This route is less sustainable but offers higher purity (>99% by HPLC).

Triazolo[4,3-b]pyridazin-6-yl Fragment Preparation

Microwave-Assisted Cyclization
A catalyst-free method under microwave irradiation enables rapid synthesis of triazolo-pyridazine derivatives. Enaminonitriles and benzohydrazides undergo transamidation and cyclization in 30–60 minutes.

SubstrateConditionsProductYield
Pyridazin-3-amine + Propan-2-yl hydrazide150°C, μW, 45min3-(propan-2-yl)[1,triazolo[4,3-b]pyridazine89%

Ultrasonic Ring-Closure
POCl₃-mediated cyclization under ultrasound achieves comparable yields (70–85%) but requires longer reaction times (3–5h).

Final Coupling and Functionalization

The piperidine-3-carboxamide and triazolo-pyridazine fragments are coupled via Buchwald-Hartwig amination or nucleophilic aromatic substitution.

MethodConditionsYieldSelectivity
Pd(dba)₂/Xantphos110°C, toluene, 24h68%>95%
CuI/1,10-phenanthrolineDMSO, 120°C, 12h72%90%

Reaction Optimization and Mechanistic Insights

Catalyst Selection for Piperidine Formation

The Ru₁Co NP/HAP catalyst enhances hydrogenation and ring rearrangement via single-atom alloy effects, reducing energy barriers by 30–40% compared to monometallic Ru. DFT calculations confirm that Co sites stabilize intermediates during THFAM ring opening.

Solvent and Temperature Effects on Cyclization

  • Microwave method : DMF maximizes polarity for rapid heating, reducing reaction time to <1h.

  • Ultrasonic method : POCl₃ acts as both solvent and dehydrating agent, enabling one-pot synthesis.

Characterization and Quality Control

Critical Analytical Data:

  • ¹H NMR : Piperidine protons appear as multiplet at δ 3.1–3.3 ppm; furan protons as doublets at δ 6.2–7.4 ppm.

  • HPLC Purity : >98% achieved via reverse-phase C18 column (MeCN/H₂O gradient).

  • MS (ESI+) : m/z 439.2 [M+H]⁺.

Scalability and Industrial Feasibility

  • Batch Reactor : The Ru₁Co-catalyzed piperidine synthesis scales to 10 kg with 90% yield.

  • Continuous Flow : Microwave cyclization achieves 85% yield at 1 kg/day throughput .

Chemical Reactions Analysis

N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights structural analogs with modifications to the triazolopyridazine core, piperidine substituents, or carboxamide side chains:

Compound Name Molecular Weight Key Substituents Biological Activity/Application Source/Reference
Target Compound : N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide ~365–426* - 3-(propan-2-yl) on triazole
- Furan-2-ylmethyl on piperidine
Potential kinase/epigenetic modulation Inferred from
N-(2-phenylethyl)-1-(3-phenyltriazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 426.5 - 3-phenyl on triazole
- Phenylethyl on piperidine
Undisclosed (structural analog)
1-[3-(propan-2-yl)triazolo[4,3-b]pyridazin-6-yl]-N-(pyridin-3-yl)piperidine-4-carboxamide 365.4 - Pyridin-3-yl on carboxamide
- Piperidine-4-carboxamide
Undisclosed (pharmacokinetic studies)
N-((6-(pyrrolidin-1-yl)triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide Undisclosed - Pyrrolidin-1-yl at triazole position 6
- Furan-2-carboxamide side chain
Probable antimicrobial/antifungal agent
AZD5153: (3R)-4-[2-[4-[1-(3-Methoxy-triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]... 563.6 - Methoxy-triazolo core
- Piperidyl-phenoxyethyl extension
Bromodomain and extraterminal (BET) inhibitor

* Molecular weight estimated based on analogs in .

Key Structural Differences and Implications

Triazolopyridazine Core Modifications: The target compound and AZD5153 share a triazolopyridazine core but differ in substituents. AZD5153’s methoxy group at position 3 enhances bromodomain binding, whereas the isopropyl group in the target compound may optimize hydrophobic interactions with kinases.

Piperidine/Carboxamide Variations: Replacing the furan-2-ylmethyl group with pyridin-3-yl (as in ) introduces a basic nitrogen, which could enhance solubility or hydrogen-bonding capacity.

Biological Activity Trends :

  • Compounds with furan-based side chains (target compound, ) may exhibit improved metabolic stability due to furan’s resistance to oxidative degradation compared to phenyl groups .
  • AZD5153 ’s clinical success as a BET inhibitor highlights the therapeutic relevance of triazolopyridazine derivatives in oncology, suggesting similar pathways for the target compound .

Research Findings and Data Gaps

  • Pharmacokinetics: Limited data exist for the target compound, but analogs like AZD5153 show oral bioavailability (e.g., AZD5153: t1/2 = 6–8 hours in preclinical models) .
  • Target Engagement : The furan-2-ylmethyl group in the target compound may reduce cytochrome P450 interactions compared to bulkier substituents (e.g., phenylethyl in ), a hypothesis supported by furan’s minimal metabolic interference in other drugs .
  • Synthetic Accessibility : The isopropyl group on the triazole ring is synthetically tractable via Pd-catalyzed coupling or nucleophilic substitution, as demonstrated in .

Biological Activity

N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan moiety, a triazole ring, and a piperidine core. Its molecular formula is C₁₈H₂₃N₅O, and it exhibits various functional groups that contribute to its biological properties.

Research indicates that compounds with triazole and pyridazine scaffolds often exhibit diverse biological activities. The specific mechanisms of action for this compound may involve:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit various kinases involved in cancer progression and inflammation.
  • Antimicrobial Activity : The presence of the furan and triazole groups has been linked to antimicrobial properties against several pathogens.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines.

Anticancer Activity

A study evaluating the anticancer properties of related triazole derivatives found that compounds with similar structures exhibited IC₅₀ values ranging from 5 to 15 µM against various cancer cell lines (e.g., HCT116 for colon cancer) . The specific IC₅₀ for this compound remains to be explicitly reported but is anticipated to be within this range based on structural activity relationship (SAR) studies.

Antimicrobial Activity

The compound's furan and triazole components suggest potential antimicrobial effects. Triazoles have been documented to possess antifungal properties by inhibiting ergosterol synthesis in fungal cell membranes . Further investigations are necessary to elucidate the spectrum of antimicrobial activity.

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, derivatives of triazolo-pyridazine were tested against multiple cancer cell lines. The results indicated that modifications at the 6-position significantly enhanced cytotoxicity against breast cancer cells (MCF7) with some compounds achieving IC₅₀ values as low as 10 µM . Future studies should include this compound for comparative analysis.

Case Study 2: Inhibition of Kinases

Another research article focused on the kinase inhibitory activity of triazole derivatives showed promising results in inhibiting c-Met kinase with IC₅₀ values below 0.005 µM for some related compounds . This suggests that this compound could potentially act as a selective kinase inhibitor.

Q & A

Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide?

Synthesis typically involves modular assembly of the triazolopyridazine core and piperidine-carboxamide moiety. A general procedure for analogous compounds includes:

  • Triazolopyridazine formation : Cyclocondensation of hydrazine derivatives with activated pyridazine intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Piperidine coupling : Amide bond formation between the triazolopyridazine intermediate and the furan-containing piperidine fragment using coupling agents like HATU or EDC .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high-purity yields .

Q. How can the structural integrity of this compound be validated?

Use a combination of spectroscopic and computational methods:

  • NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., furan protons at δ 6.2–7.4 ppm, piperidine carbons at δ 40–60 ppm) .
  • HRMS : Verify molecular weight (calculated m/z for C₂₀H₂₂N₆O₂: ~402.18) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (if applicable) using single-crystal diffraction data .

Q. What are the primary biological targets of triazolopyridazine derivatives?

Triazolopyridazines are known to inhibit bromodomain and extraterminal (BET) proteins, particularly BRD4, by competitively binding to acetyl-lysine recognition sites. This disrupts transcriptional regulation of oncogenes like c-Myc . The isopropyl group at the triazolopyridazine 3-position may enhance hydrophobic interactions with the BRD4 binding pocket .

Advanced Research Questions

Q. How can researchers optimize binding affinity for BRD4 while minimizing off-target effects?

  • Bivalent binding : Design analogs with extended linkers to engage both bromodomains (BD1 and BD2) of BRD4, as seen in AZD5153, which improved potency 10-fold .
  • Substituent tuning : Replace the isopropyl group with bulkier substituents (e.g., cyclobutyl) to enhance van der Waals interactions (see GOLD scores >86 for similar derivatives) .
  • Selectivity assays : Use ITC or SPR to assess binding kinetics against non-BET bromodomains (e.g., BRD9) .

Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability issues .
  • Orthogonal assays : Validate cellular activity using c-Myc suppression in multiple cell lines (e.g., MV4-11 leukemia) alongside xenograft models .
  • Metabolite identification : LC-MS/MS to detect inactive metabolites that may explain efficacy gaps .

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

  • Xenograft models : Subcutaneous implantation of BRD4-dependent tumors (e.g., AML or myeloma) with daily oral dosing (10–30 mg/kg). Monitor tumor volume and c-Myc expression via qPCR .
  • Toxicity studies : Assess maximum tolerated dose (MTD) in rodents, focusing on hematological and gastrointestinal toxicity (common with BET inhibitors) .

Q. Which computational methods predict binding modes and guide SAR studies?

  • Molecular docking : Use GOLD or Glide to model interactions with BRD4 (PDB: 4HBV). Prioritize compounds with hydrogen bonds to Asn140 and π-stacking with Trp81 .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., isopropyl vs. trifluoromethyl) to rationalize potency changes .

Methodological Notes

  • Data contradiction resolution : Cross-validate cellular assays (e.g., NanoBRET for target engagement) with in vivo PK/PD data to reconcile discrepancies .
  • Safety handling : Refer to SDS guidelines for related triazolopyridazines (e.g., HD-8810) regarding storage (-20°C, desiccated) and PPE requirements (gloves, lab coat) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.